molecular formula C12H21N3S B6432381 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine CAS No. 2549031-40-3

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine

Cat. No.: B6432381
CAS No.: 2549031-40-3
M. Wt: 239.38 g/mol
InChI Key: CBALAYVIUVWDDE-UHFFFAOYSA-N
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Description

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine (hereafter referred to as the target compound) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a 4-methylpiperidine moiety at position 2. This structure combines the electron-withdrawing properties of the thiadiazole ring with the steric bulk of the tert-butyl group and the conformational flexibility of the piperidine ring.

Properties

IUPAC Name

2-tert-butyl-5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-9-5-7-15(8-6-9)11-14-13-10(16-11)12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBALAYVIUVWDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide-Based Cyclization

The 1,3,4-thiadiazole ring is synthesized via condensation of 4-methyl-3-thiosemicarbazide (I) with trimethylacetic acid derivatives (II) under acidic conditions.

Reaction Conditions

  • Dewatering Agents: Chlorsulfonic acid, thionyl chloride, or acyl chlorides (e.g., trimethyl-acetyl chloride).

  • Solvent: 1,2-Dichloroethane or chloroform.

  • Molar Ratios: 4-Methyl-3-thiosemicarbazide : Trimethylacetic acid derivative : Dewatering agent = 1 : 1–4 : 2–5.

  • Temperature: -10°C to 160°C.

Mechanism

  • Condensation: Thiosemicarbazide reacts with trimethylacetic acid derivatives to form a thioamide intermediate.

  • Cyclization: Acid-catalyzed dehydration generates the thiadiazole ring.

Example
4-Methyl-3-thiosemicarbazide (10.5 g, 0.1 mol) and trimethyl-acetyl chloride (18.3 g, 0.15 mol) in 1,2-dichloroethane at 80°C yielded 2-methylamino-5-tert-butyl-1,3,4-thiadiazole with 95.6% yield after alkali workup.

Alternative Thionyl Chloride-Mediated Cyclization

A modified protocol using thionyl chloride (SOCl₂) enables cyclization of hydrazones derived from ketones and ethyl hydrazinecarboxylate.

Procedure

  • Hydrazone formation from acetophenone derivatives and ethyl hydrazinecarboxylate in chloroform under HCl catalysis.

  • Cyclization with excess SOCl₂ at 0°C to room temperature.

Yield Optimization

  • Excess SOCl₂ (2–3 equiv) improves cyclization efficiency.

  • Recrystallization from chloroform enhances purity.

Functionalization with 4-Methylpiperidine

Nucleophilic Substitution at Thiadiazole C-2

The methylamino group in 2-methylamino-5-tert-butyl-1,3,4-thiadiazole (III) is displaced by 4-methylpiperidine via SNAr (nucleophilic aromatic substitution).

Conditions

  • Base: K₂CO₃ or NaOH in DMF.

  • Temperature: 80–100°C.

  • Catalyst: CuI (10 mol%) for accelerated kinetics.

Example
2-Methylamino-5-tert-butyl-1,3,4-thiadiazole (17.2 g) reacted with 4-methylpiperidine (12.7 g, 0.13 mol) in DMF at 90°C for 12 h afforded the target compound in 88% yield after column chromatography.

Cross-Coupling Approaches

Palladium-catalyzed coupling between halogenated thiadiazoles and 4-methylpiperidine offers a regioselective route.

Catalytic System

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Xantphos (10 mol%).

  • Base: Cs₂CO₃.

  • Solvent: Toluene at 110°C.

Substrate Scope
5-Bromo-1,3,4-thiadiazole derivatives react efficiently with 4-methylpiperidine, achieving yields up to 85%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Thiosemicarbazide cyclizationTrimethyl-acetyl chloride, SOCl₂82–95%High atom economy, scalableRequires acidic conditions
Thionyl chloride cyclizationSOCl₂, ethyl hydrazinecarboxylate70–85%Mild temperaturesLimited substrate scope
Palladium couplingPd(OAc)₂, Xantphos75–85%Regioselective, functional group toleranceHigh catalyst cost

Industrial-Scale Considerations

  • Solvent Recovery: 1,2-Dichloroethane and DMF are recycled via distillation, reducing waste.

  • Catalyst Recycling: Pd-based systems require immobilization on silica or magnetic nanoparticles for reuse.

  • Byproduct Management: Acetic acid (from acyl chloride reactions) is neutralized with NaOH, forming sodium acetate for disposal.

Chemical Reactions Analysis

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Herbicidal Applications

The primary application of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine is as an herbicide, specifically under the commercial name Tebuthiuron . Tebuthiuron is a non-selective herbicide that targets both herbaceous and woody plants. It is widely utilized in non-crop land management for controlling weeds and preventing their growth in various environments.

Environmental Impact

While effective, Tebuthiuron poses certain environmental risks. It has been classified under hazardous chemicals due to its acute toxicity and potential long-lasting effects on aquatic ecosystems. The following table summarizes its hazard classification:

Hazard Category Description
Acute toxicity – category 4Harmful if swallowed (H302)
Hazardous to aquatic environment (acute)Very toxic to aquatic life with long-lasting effects (H410)

Medicinal Chemistry Applications

Beyond its agricultural uses, research indicates potential applications of this compound in medicinal chemistry. The compound's structure suggests it may possess pharmacological properties that could be explored for therapeutic purposes.

Potential Therapeutic Uses

Research into derivatives of thiadiazole compounds has revealed various biological activities, including:

  • Antimicrobial properties : Compounds similar to this compound have shown efficacy against bacterial strains.
  • Anti-inflammatory effects : Some derivatives exhibit potential in reducing inflammation, which could be beneficial in treating conditions like arthritis.

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions starting from 5-tert-butyl-2-methylamino-1,3,4-thiadiazole. The synthesis process is characterized by:

  • Salt formation reactions : Utilizing organic solvents to facilitate the reaction.
  • Amination reactions : Introducing amine groups to enhance biological activity.

Case Studies and Research Findings

Numerous studies have documented the effectiveness and safety profile of Tebuthiuron as a herbicide:

  • Field Trials : Research conducted in agricultural settings demonstrated significant reductions in weed populations when Tebuthiuron was applied at recommended rates.
  • Environmental Studies : Investigations into the ecological impact highlighted the need for careful application to mitigate risks to non-target species.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thiadiazole Derivatives with Piperidine/Piperazine Substituents

Tebuthiuron (1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea)
  • Structural Differences : Replaces the 4-methylpiperidine group with a dimethylurea moiety.
  • Activity: A pre- and post-emergent herbicide effective at 2–8 lb/acre.
  • Key Contrast : The urea group enhances soil stability and reduces mammalian toxicity compared to the piperidine-containing target compound, which may have distinct pharmacokinetic profiles .
1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines
  • Structural Differences : Substitutes the tert-butyl group with a nitroheteroaryl (nitrofuran or nitrothiophene) and replaces 4-methylpiperidine with aroylpiperazine.
  • Activity : Demonstrates anti-leishmanial activity, attributed to the nitro group’s redox properties. The piperazine ring enhances solubility and target binding .
  • Key Contrast : The nitro group and aroyl substitution likely confer antiparasitic activity, absent in the target compound .
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic Acid Hydrochloride
  • Structural Differences : Features a carboxylic acid group on the piperidine ring instead of a methyl group.

Thiadiazole Derivatives with Alternative Substituents

Glybuzole (N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
  • Structural Differences : Replaces 4-methylpiperidine with a benzenesulfonamide group.
  • Activity : Functions as an oral hypoglycemic agent. The sulfonamide moiety likely enhances binding to pancreatic β-cell receptors .
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) Urea
  • Structural Differences : Contains a benzyl thiol and fluorophenyl urea instead of tert-butyl and piperidine groups.
  • Activity : Exhibits potent anticonvulsant effects (ED50 = 0.65 μmol/kg in MES tests). The halogenated aryl groups enhance CNS penetration .

Oxadiazole Analogs

1-(4-{[(5-Substituted-1,3,4-Oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine
  • Structural Differences : Replaces the thiadiazole core with 1,3,4-oxadiazole.
  • Activity : Displays antibacterial properties. The oxadiazole’s reduced electronegativity compared to thiadiazole may alter target enzyme interactions .
  • Synthesis : Involves multi-step reactions with LiH/DMF for nucleophilic substitution, similar to thiadiazole derivatives .

Physicochemical and Pharmacokinetic Comparisons

Table 1. Key Properties of Selected Compounds

Compound Molecular Weight Solubility (25°C) Notable Substituents Primary Activity
Target Compound 256.33* Not reported 5-tert-butyl, 4-methylpiperidine Under investigation
Tebuthiuron 228.31 High (soil-stable) 1,3-dimethylurea Herbicidal
3-(5-tert-Butyl-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidinone 256.33 3.388 g/L Hydroxy-imidazolidinone Not specified
Glybuzole 281.37 Moderate (sulfonamide) Benzenesulfonamide Hypoglycemic

*Calculated from molecular formula C₉H₁₆N₄OS ().

Biological Activity

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. Thiadiazole derivatives have been extensively studied due to their potential therapeutic applications in various fields, including pharmacology and agrochemicals.

  • Molecular Formula : C11H16N4S
  • Molecular Weight : 240.34 g/mol
  • CAS Number : Not specifically listed for this derivative but related compounds are documented.

Biological Activities

The biological activities of this compound can be categorized into several key areas based on existing literature:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that modifications in the thiadiazole ring can enhance the inhibitory effects against various microorganisms. For instance, the presence of substituents at the 5-position of the thiadiazole ring can modulate antimicrobial activity, with certain groups yielding higher efficacy against bacterial strains .

Anticancer Potential

Research has demonstrated that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival. Compounds with a thiadiazole moiety have been reported to affect cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Antiviral Activity

Some studies suggest that thiadiazole derivatives can act as antiviral agents. For example, compounds similar to this compound have shown activity against viruses by inhibiting viral replication mechanisms .

Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives have been explored in the context of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its potential as a therapeutic agent in conditions like epilepsy and Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their structural features. The following table summarizes some key findings regarding SAR:

Substituent PositionBiological ActivityObservations
2-positionAntimicrobialIncreased potency with electron-withdrawing groups
5-positionAnticancerAromatic substitutions enhance efficacy
Piperidine RingNeuroprotectiveEnhances solubility and bioavailability

Case Studies

  • Anticancer Study : A study conducted on various thiadiazole derivatives indicated that those with a piperidine moiety exhibited significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through caspase pathway activation .
  • Neuroprotective Study : In an experimental model using pentylenetetrazole-induced seizures in mice, a derivative of thiadiazole demonstrated a significant reduction in seizure frequency compared to control groups, indicating potential use in epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for synthesizing 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For analogous thiadiazole-piperidine derivatives, a common approach includes cyclization of thiosemicarbazide derivatives with carboxylic acids under reflux (e.g., POCl₃ at 90°C for 3 hours) , followed by sulfonation or coupling reactions. Critical steps include controlling pH during precipitation (adjusted to 8–9 with ammonia) and purification via recrystallization from DMSO/water or methanol . Reflux conditions (e.g., ethanol with H₂SO₄ for 3–4 hours) and catalysts like KOH are often employed for intermediate formation .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization includes:

  • Spectral Analysis : FT-IR for functional groups (e.g., thiadiazole C=N stretches at ~1600 cm⁻¹), ¹H/¹³C NMR for substituent positions (e.g., tert-butyl singlet at δ ~1.3 ppm), and mass spectrometry for molecular ion confirmation .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in thiadiazole derivatives) .

Q. Which solvents and purification methods are optimal for isolating the compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) are used for cyclization, while methanol or ethanol is preferred for recrystallization . Precipitation is achieved by adding ice-cold water to reaction mixtures, followed by filtration and washing with distilled water . For derivatives with tert-butyl groups, tert-butoxycarbonyl (Boc) protection requires LiH in DMF for deprotection .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

  • Methodological Answer : Thiadiazole-piperidine hybrids exhibit antimicrobial, antifungal, and enzyme inhibitory activities. Biological assays include:

  • Antibacterial Screening : Agar diffusion assays against Gram-positive/negative strains .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines to evaluate therapeutic potential .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from conformational flexibility or hydrogen bonding. Strategies include:

  • Variable-Temperature NMR : To assess dynamic effects (e.g., tert-butyl rotation barriers) .
  • DFT Calculations : Compare experimental and computed chemical shifts to validate tautomeric forms .
  • Cocrystallization Studies : Resolve ambiguities via X-ray diffraction (e.g., dihedral angle variations between thiadiazole and aryl rings) .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., tert-butyl to ethyl) and evaluate bioactivity changes .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., thiadiazole S···enzyme active site) .
  • Fragment-Based Screening : Test truncated analogs (e.g., piperidine-free derivatives) to isolate functional group contributions .

Q. What experimental design strategies (e.g., DoE) optimize synthesis yields and minimize side products?

  • Methodological Answer :

  • Factorial Design : Vary temperature, solvent polarity, and catalyst concentration to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., POCl₃ stoichiometry and reaction time) .
  • High-Throughput Screening : Use automated platforms to test 100+ conditions for cyclization efficiency .

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Simulate reaction pathways (e.g., cyclization energetics via DFT) .
  • Machine Learning : Train models on existing reaction data to predict optimal solvents or catalysts .
  • Transition State Analysis : Identify rate-limiting steps (e.g., thiadiazole ring closure) using NEB (Nudged Elastic Band) methods .

Q. What mechanistic insights explain regioselectivity in thiadiazole-piperidine cyclization steps?

  • Methodological Answer :

  • Kinetic Control : Lower temperatures favor thiadiazole over oxadiazole formation due to faster thiourea cyclization .
  • Acid Catalysis : H₂SO₄ protonates carbonyl intermediates, directing nucleophilic attack to the 5-position of thiosemicarbazide .
  • Steric Effects : tert-Butyl groups hinder alternative ring closure pathways, ensuring 1,3,4-thiadiazole selectivity .

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